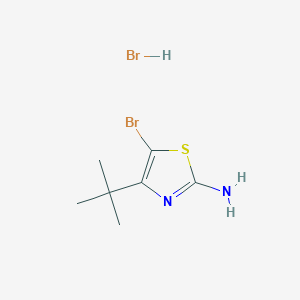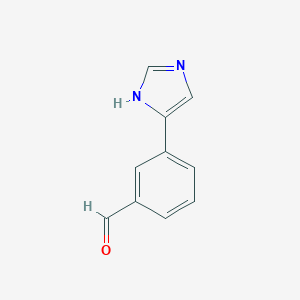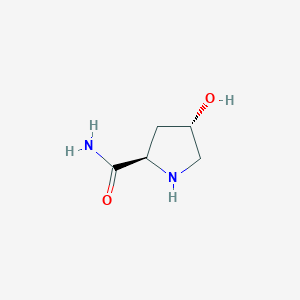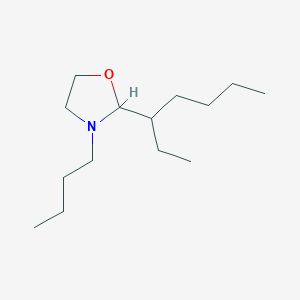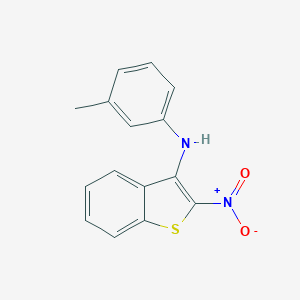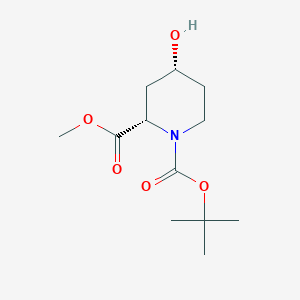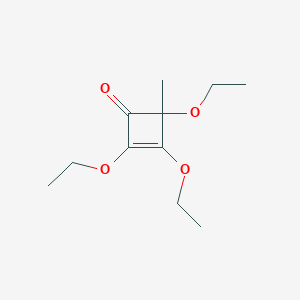
2,3,4-Triethoxy-4-methyl-2-cyclobutenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4-Triethoxy-4-methyl-2-cyclobutenone, also known as TECB, is a cyclic ketone that has been synthesized and studied for its potential applications in various scientific fields. This compound has a unique structure and properties that make it a promising candidate for research in areas such as organic synthesis, materials science, and medicinal chemistry.
Mécanisme D'action
The mechanism of action of 2,3,4-Triethoxy-4-methyl-2-cyclobutenone is not well understood, but it is believed to act as a Michael acceptor in various reactions, allowing it to react with nucleophiles and form covalent bonds.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of 2,3,4-Triethoxy-4-methyl-2-cyclobutenone. However, studies have shown that it exhibits low toxicity and does not have any significant effects on cell viability or proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2,3,4-Triethoxy-4-methyl-2-cyclobutenone is its high purity and stability, which makes it a reliable reagent for use in lab experiments. However, its limited solubility in water and some organic solvents can make it challenging to work with in certain applications.
Orientations Futures
There are several potential future directions for research on 2,3,4-Triethoxy-4-methyl-2-cyclobutenone. One area of interest is its potential use in medicinal chemistry as a scaffold for the development of new drugs. Additionally, 2,3,4-Triethoxy-4-methyl-2-cyclobutenone could be further investigated for its potential use in materials science and organic synthesis, particularly in the development of new functionalized polymers and materials. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
Méthodes De Synthèse
2,3,4-Triethoxy-4-methyl-2-cyclobutenone can be synthesized through a multistep process involving the reaction of 4-methyl-2-cyclobutenone with ethyl orthoformate and sodium ethoxide. The resulting product is then treated with hydrochloric acid and ethanol to yield 2,3,4-Triethoxy-4-methyl-2-cyclobutenone in high purity.
Applications De Recherche Scientifique
2,3,4-Triethoxy-4-methyl-2-cyclobutenone has been studied for its potential applications in organic synthesis as a building block for the synthesis of various compounds. It has also been investigated for its potential use in materials science as a precursor for the production of functionalized polymers and materials.
Propriétés
Numéro CAS |
170117-93-8 |
|---|---|
Nom du produit |
2,3,4-Triethoxy-4-methyl-2-cyclobutenone |
Formule moléculaire |
C11H18O4 |
Poids moléculaire |
214.26 g/mol |
Nom IUPAC |
2,3,4-triethoxy-4-methylcyclobut-2-en-1-one |
InChI |
InChI=1S/C11H18O4/c1-5-13-8-9(12)11(4,15-7-3)10(8)14-6-2/h5-7H2,1-4H3 |
Clé InChI |
CLHCLBCMVRJRHE-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(C1=O)(C)OCC)OCC |
SMILES canonique |
CCOC1=C(C(C1=O)(C)OCC)OCC |
Synonymes |
2-Cyclobuten-1-one,2,3,4-triethoxy-4-methyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



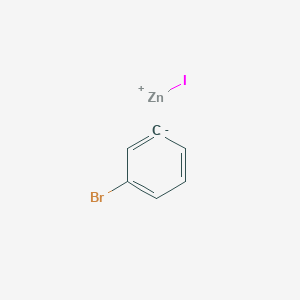
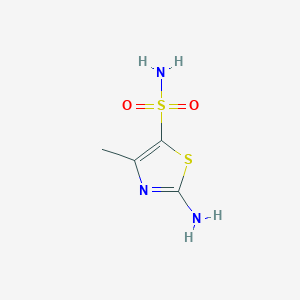
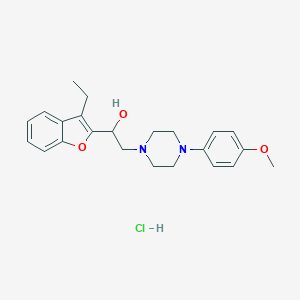
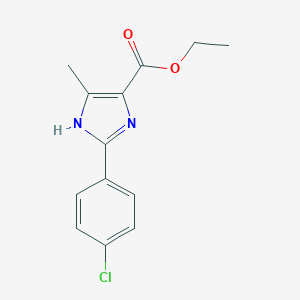
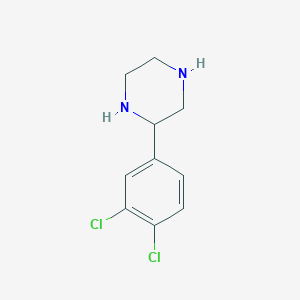
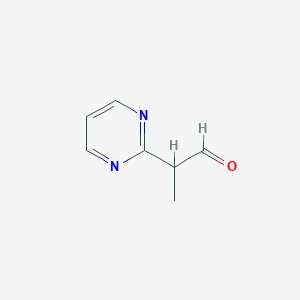

![4-Methyl-4,5-dihydroimidazo[1,5,4-de][1,4]benzoxazin-2(1H)-one](/img/structure/B68485.png)
